molecular formula C11H17BrF3NO3 B2623215 Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 2101206-52-2

Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No. B2623215
CAS RN: 2101206-52-2
M. Wt: 348.16
InChI Key: MTHBKYXJSOPDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of piperidine derivatives and has been found to exhibit potent biological activities.

Mechanism of Action

The mechanism of action of Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways. For example, it has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to reduce inflammation and pain. Moreover, it has been shown to have a neuroprotective effect and can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and is commercially available. It has also been found to have good solubility in various solvents. However, it has some limitations as well. It is relatively unstable and can undergo hydrolysis under certain conditions. Moreover, it has a short half-life and its effects may be transient.

Future Directions

There are several future directions for the research on Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate. One of the areas of interest is the development of novel derivatives with improved biological activities. Moreover, the mechanism of action of this compound needs to be further elucidated. The potential use of this compound in the treatment of neurodegenerative diseases needs to be explored in more detail. Furthermore, the development of targeted drug delivery systems for this compound can enhance its therapeutic efficacy. Finally, the safety and toxicity of this compound need to be evaluated in more detail to determine its potential for clinical use.
Conclusion:
In conclusion, Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a promising compound with potent biological activities. It has been extensively studied for its antitumor, anti-inflammatory, and neuroprotective activities. The synthesis method is relatively simple and the compound has good solubility in various solvents. However, it has some limitations as well, such as its instability and short half-life. Future research on this compound should focus on the development of novel derivatives, elucidation of its mechanism of action, and evaluation of its safety and toxicity.

Synthesis Methods

The synthesis of Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves the reaction of 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylic acid with tert-butanol and a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and the product is obtained in good yield.

Scientific Research Applications

Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has been extensively studied for its biological activities. It has been found to exhibit potent antitumor, anti-inflammatory, and analgesic activities. It has also been shown to have an inhibitory effect on the growth of various cancer cell lines. Moreover, it has been found to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases.

properties

IUPAC Name

tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrF3NO3/c1-9(2,3)19-8(17)16-5-4-10(18,7(12)6-16)11(13,14)15/h7,18H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHBKYXJSOPDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)Br)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

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